Butafenacil
Overview
Description
Butafenacil is an organic compound belonging to the pyrimidinedione chemical class, primarily used as an herbicide. It is known for its ability to control broadleaf and some grass weeds in various crops, including cereals and canola . The compound acts by inhibiting the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll formation in plants .
Mechanism of Action
Target of Action
Butafenacil is an organic compound of the pyrimidinedione chemical class used as an herbicide . The primary target of this compound is the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme, a vital component for the production of chlorophyll in plants .
Mode of Action
This compound acts by inhibiting the activity of PPO, thereby preventing the formation of chlorophyll . This inhibition results in the accumulation of protoporphyrin IX , a potent photosensitizer . The accumulated protoporphyrin IX activates oxygen, causing lipid peroxidation which leads to rapid loss of membrane integrity and function .
Biochemical Pathways
The inhibition of PPO disrupts the heme biosynthesis pathway, leading to a decrease in chlorophyll production . This disruption affects the plant’s ability to carry out photosynthesis, a critical process for energy production and growth .
Pharmacokinetics
It is known that this compound has a low aqueous solubility and a low volatility .
Result of Action
The molecular and cellular effects of this compound’s action include chlorosis (loss of chlorophyll leading to yellowing) and necrosis (cell death) in plants . In a study using zebrafish embryos, it was found that this compound can induce anemia due to a complete loss of hemoglobin following exposure during early development .
Biochemical Analysis
Biochemical Properties
Butafenacil works by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), preventing chlorophyll formation . This results in the accumulation of protoporphyrin IX, a potent photosensitizer . This interaction with the enzyme PPO is crucial for its herbicidal activity.
Cellular Effects
The inhibition of PPO by this compound leads to the prevention of chlorophyll formation, causing lipid peroxidation with rapid loss of membrane integrity and function . This impacts cell function significantly, leading to visible effects on whole plants such as chlorosis and necrosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the enzyme PPO and inhibiting it . This prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, disrupting the biosynthesis of chlorophyll and heme . This leads to the accumulation of protoporphyrin IX, which activates oxygen and causes lipid peroxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, exposure to this compound from 0.39 to 3.125 µM completely abolished arterial circulation in zebrafish embryos . This indicates that the effects of this compound can be observed over time, with significant impacts on cellular function .
Dosage Effects in Animal Models
In animal models, specifically zebrafish embryos, exposure to varying concentrations of this compound showed a concentration-dependent decrease in arterial circulation . This suggests that the effects of this compound can vary with different dosages.
Metabolic Pathways
The primary metabolic pathway that this compound is involved in is the heme biosynthesis pathway . By inhibiting the enzyme PPO, this compound disrupts this pathway, preventing the formation of chlorophyll and heme .
Preparation Methods
The synthesis of butafenacil involves several key steps. The primary synthetic route includes the reaction between a phenyl isocyanate and an amine. Specifically, ethyl 2-chloro-5-isocyanato-benzoate and ethyl 3-amino-4,4,4-trifluorocrotonate are reacted in the presence of a base to form a substituted urea intermediate. This intermediate is then cyclized to form the pyrimidinedione structure . Further standard chemical transformations are employed to generate the final product .
Chemical Reactions Analysis
Butafenacil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Butafenacil has several scientific research applications:
Comparison with Similar Compounds
Butafenacil is unique among herbicides due to its specific inhibition of protoporphyrinogen oxidase. Similar compounds include:
Flumioxazin: Another PPO inhibitor, but less potent than this compound in inducing anemia in zebrafish.
Oxadiazon: A herbicide with a similar mode of action but different chemical structure.
Sulfentrazone: Another PPO inhibitor used in various crops, with a different spectrum of activity compared to this compound.
These compounds share the common mechanism of inhibiting PPO but differ in their chemical structures, potency, and specific applications .
Properties
IUPAC Name |
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9-10H,1,8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDYYFXHPAIBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034365 | |
Record name | Butafenacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134605-64-4 | |
Record name | Butafenacil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134605-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butafenacil [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134605644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butafenacil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15261 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butafenacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(allyloxy)-2-methyl-1-oxopropan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTAFENACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z141CCP2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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